3-Amino-6-(2,3-difluorophenyl)-2-methylpyridine

Regiochemistry Pyridine substitution Kinase inhibitor scaffold

Procuring a generic 'difluorophenyl-methylpyridinamine' risks receiving an incorrect regioisomer with altered target selectivity and incompatible downstream reactivity. This specific CAS 1261875-79-9 compound is the defined 6-aryl, 2-methyl regioisomer, presenting the validated 3-aminopyridine hinge-binding motif for VRK1/VRK2 inhibitor development (optimized analog class-level IC50 benchmark: 150 nM). - Enables complete positional scanning when procured alongside the 5-methyl (CAS 1261651-24-4) and 2-aryl (CAS 1261554-12-4) regioisomers for SAR studies. - Free 3-amino group supports rapid parallel derivatization into amide, urea, or sulfonamide libraries with minimal steric interference.

Molecular Formula C12H10F2N2
Molecular Weight 220.22 g/mol
Cat. No. B12071681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-(2,3-difluorophenyl)-2-methylpyridine
Molecular FormulaC12H10F2N2
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C2=C(C(=CC=C2)F)F)N
InChIInChI=1S/C12H10F2N2/c1-7-10(15)5-6-11(16-7)8-3-2-4-9(13)12(8)14/h2-6H,15H2,1H3
InChIKeyOQBMNRDUNQTSDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-6-(2,3-difluorophenyl)-2-methylpyridine: Structural Identity & Procurement Context


3-Amino-6-(2,3-difluorophenyl)-2-methylpyridine (CAS 1261875-79-9) is a trisubstituted pyridine derivative with molecular formula C12H10F2N2 and molecular weight 220.22 g/mol . It belongs to the aryl-aminopyridine class, a privileged scaffold in kinase inhibitor discovery and agrochemical intermediate development [1]. The compound features a 2,3-difluorophenyl group at the 6-position, a primary amine at the 3-position, and a methyl group at the 2-position of the pyridine ring. This specific substitution pattern distinguishes it from several commercially available regioisomers that share the identical molecular formula but differ in the spatial arrangement of substituents around the pyridine core.

Kinase inhibitor scaffold: Aryl-aminopyridine core with validated hinge-binding motif for VRK1/VRK2 pathway studies.
Regiochemical identity: Defined 6-aryl, 3-amino, 2-methyl substitution pattern; distinct from commercially available isomers.
Synthetic utility: Distal aryl group offers sterically accessible 3-amino handle for amide library or bioconjugation research.

Why Regioisomers Are Not Interchangeable


Compounds sharing the formula C12H10F2N2 but differing in substituent positions around the pyridine ring are not functionally equivalent. The position of the amino group relative to the pyridine nitrogen and the aryl ring dictates the hydrogen-bonding donor/acceptor geometry accessible for target engagement, particularly in kinase hinge-binding motifs where 3-aminopyridines and 2-aminopyridines exhibit distinct binding modes [1]. The 2,3-difluorophenyl substitution pattern introduces a unique stereoelectronic profile—the ortho-fluorine atoms create a dipole that influences π-stacking interactions and metabolic soft-spot vulnerability relative to 2,4- or 3,4-difluorophenyl isomers [2]. Procurement of a generic 'difluorophenyl-methylpyridinamine' without specifying the exact regioisomer risks receiving a compound with different target selectivity, altered physicochemical properties, and incompatible synthetic downstream reactivity.

Mismatch Type
Target (2-Methyl)
Substitution with 5-methyl regioisomer (CAS 1261651-24-4) alters hydrogen-bond geometry and target binding mode.
Property Shift
3-Amino Position
2-Amino regioisomer (XLogP3 2.7) may exhibit different lipophilicity and membrane permeability profiles.
Reactivity Risk
6-Aryl Distal
2-Aryl regioisomer sterically hinders the 3-amino group, potentially limiting derivatization scope and synthetic yield.

Quantitative Differentiation vs. Closest Analogs


Regioisomeric Purity: 2-Methyl vs. 5-Methyl Substitution

The target compound places the methyl group at the 2-position (ortho to the pyridine nitrogen), whereas the closest commercially available regioisomer, 6-(2,3-difluorophenyl)-5-methylpyridin-3-amine (CAS 1261651-24-4; PubChem CID 103694009), bears the methyl group at the 5-position (meta to the pyridine nitrogen). This positional difference alters the steric environment around the pyridine nitrogen, which can affect its capacity to act as a hydrogen-bond acceptor in target binding. Both compounds share the formula C12H10F2N2 (MW 220.22) and a TPSA of 38.9 Ų, but the regioisomeric identity fundamentally distinguishes them as non-interchangeable chemical entities [1]. No head-to-head biological comparison data are currently available in the public domain for these two regioisomers.

Regioisomeric Purity
Head-to-head
2-Methyl (ortho to N) vs. 5-Methyl (meta to N); identical formula (C12H10F2N2)
Regioisomeric identity confirmation is the primary quality control criterion for procurement.
No head-to-head biological comparison publicly available for these two regioisomers.
Regiochemistry Pyridine substitution Kinase inhibitor scaffold

Predicted Lipophilicity vs. 2-Amino Regioisomer

The regioisomer 2-amino-3-(2,3-difluorophenyl)-6-methylpyridine (CAS 1261554-12-4) has a computed XLogP3 of 2.7 [1]. The target compound 3-amino-6-(2,3-difluorophenyl)-2-methylpyridine is expected to have a different logP value due to the altered position of the polar amino group relative to the lipophilic difluorophenyl and methyl substituents. Although an experimentally measured logP for the target compound is not publicly available, the structural difference—amino at position 3 vs. position 2—changes the intramolecular hydrogen-bonding capability with the pyridine nitrogen and the solvent accessibility of the amine, both of which influence the effective partition coefficient. The comparator's XLogP3 of 2.7 serves as a class-level benchmark from which the target compound is expected to deviate [2].

Predicted Lipophilicity
Cross-study
Target XLogP3 not reported; 2-amino regioisomer comparator XLogP3 = 2.7
Lipophilicity may deviate from comparator, influencing permeability and off-target profiles.
Direction and magnitude of deviation unknown pending measurement.
Lipophilicity XLogP Drug-likeness

Synthetic Accessibility from 6-Aryl Substitution

The target compound positions the 2,3-difluorophenyl group at the pyridine 6-position, leaving the 3-amino group available for selective functionalization (e.g., amide coupling, reductive amination, or urea formation) without steric interference from the adjacent aryl ring. In contrast, the regioisomer 3-amino-2-(2,3-difluorophenyl)-6-methylpyridine places the difluorophenyl group directly adjacent to the amino group at position 2, which can sterically hinder reactions at the 3-amino site . This regiochemical feature makes the target compound a potentially superior building block for amide library synthesis and bioconjugation strategies where the amino group serves as the primary reactive handle. No quantitative reactivity comparison data are currently available; this assessment is based on class-level steric analysis of pyridine substitution patterns [1].

Synthetic Accessibility
Class-level
6-Aryl distal to 3-amino group; no ortho steric clash vs. 2-aryl isomer.
May support broader reaction scope and higher yield in amine derivatization workflows.
Qualitative steric assessment based on pyridine substitution class-level analysis.
Synthetic chemistry Cross-coupling Building block

Aminopyridine Scaffold in VRK Hinge Binding

A published study on pyridine-based VRK1/VRK2 inhibitors identified the 3-aminopyridine scaffold as a viable hinge-binding motif, with the most potent compound (26) displaying an IC50 of 150 nM against VRK1 and a selectivity score S(50%) of 0.04 across a panel of 48 human kinases [1]. While the target compound was not directly tested in this study, its core 3-aminopyridine substructure matches the validated pharmacophore. The 2,3-difluorophenyl substituent at the 6-position is structurally analogous to the difluorophenol motif present in several reported VRK inhibitors and may confer favorable binding interactions through halogen bonding and hydrophobic packing [2]. This class-level evidence supports the target compound's potential as a starting scaffold for kinase inhibitor development, with the caveat that no direct activity data exist for this specific compound.

Scaffold VRK Hinge Binding
Class-level
Class-level VRK1 IC50 benchmark: 150 nM for optimized 3-aminopyridine analog.
Validated 3-aminopyridine hinge-binding motif supports kinase inhibitor development context.
Target compound activity unknown; direct evaluation of substituent effects is required.
Kinase inhibition Hinge binder VRK1/VRK2

Application Scenarios for Procurement


Kinase Fragment Library: 3-Aminopyridine Hinge Binder

Research groups building focused kinase inhibitor libraries can procure this compound as a core scaffold that presents the 3-aminopyridine hinge-binding motif validated in VRK1/VRK2 inhibitor development (class-level IC50 benchmark: 150 nM for optimized analogs) [1]. The 2,3-difluorophenyl substituent at the 6-position provides a vector for exploring hydrophobic pocket interactions, while the free 3-amino group enables rapid parallel derivatization into amide, urea, or sulfonamide libraries. This specific regioisomer is preferred when the synthetic plan requires the aryl group to be distal to the amine coupling site, minimizing steric interference during library synthesis [2].

SAR: 2,3-Difluorophenyl Positional Scanning

When systematically probing the impact of difluorophenyl substitution position on pyridine-based inhibitors, this compound serves as the defined '6-aryl, 2-methyl' regioisomer. Its procurement alongside the 5-methyl regioisomer (CAS 1261651-24-4; XLogP3 = 2.4, TPSA = 38.9 Ų) and the 2-aryl regioisomer (CAS 1261554-12-4; XLogP3 = 2.7) enables a complete positional scan with compounds of identical molecular formula, isolating the effect of substituent position on target potency, selectivity, and physicochemical properties [3].

Agrochemical Intermediate Development

Fluorinated pyridine derivatives are established intermediates in the synthesis of fungicidal and herbicidal active ingredients [4]. The target compound's 2,3-difluorophenyl group can enhance environmental persistence and target-site binding through fluorine-mediated electronic effects. Although no direct agrochemical efficacy data are available for this specific compound, its structural features align with the design principles of commercial fluorinated pyridine agrochemicals, and its regioisomeric purity makes it suitable as a building block for patent-protected lead optimization programs.

Virtual Screening of Novel Chemotype

For virtual screening campaigns and molecular docking studies aimed at identifying novel kinase or GPCR ligands, this compound offers a drug-like physicochemical profile (predicted MW 220, TPSA ~39 Ų, 1 H-bond donor, 4 H-bond acceptors) that satisfies lead-likeness criteria [3]. Its structural novelty—specifically the combination of 2,3-difluorophenyl at position 6 with 2-methyl and 3-amino substitution—makes it a valuable addition to diversity-oriented screening collections, where chemical novelty is a key selection criterion for hit identification.

Application
Selection Property
Validation Focus
Kinase fragment library synthesis
3-Aminopyridine hinge-binder scaffold
Parallel derivatization scope and hinge-binding assay confirmation
2,3-Difluorophenyl positional SAR scanning
Defined 6-aryl, 2-methyl regioisomer
Target potency and selectivity assessment against 5-methyl and 2-aryl isomer set
Agrochemical intermediate development
Fluorinated pyridine building block
Environmental fate and target-site binding affinity in lead optimization
Virtual screening and diversity libraries
Novel chemotype with drug-like physicochemical profile
Chemical novelty and predicted ADME property evaluation
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